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Compound of Interest

Methanesulfonamide, N-
Compound Name:
(trimethylsilyl)-

Cat. No.: B1354349

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the crystal structure of
Methanesulfonamide, N-(trimethylsilyl)-, a key intermediate in the synthesis of various
sulfur-nitrogen containing polymers.[1] This document outlines the precise three-dimensional
arrangement of atoms in the solid state, supported by comprehensive crystallographic data and
detailed experimental protocols. The information presented herein is crucial for understanding
the molecule's reactivity, stability, and potential intermolecular interactions, which are
fundamental aspects in computational modeling, reaction mechanism studies, and the rational
design of new materials and pharmaceuticals.

Crystallographic Data Summary

The crystal structure of Methanesulfonamide, N-(trimethylsilyl)- (CaH13NO2SSi) was
determined by single-crystal X-ray diffraction.[1] The compound crystallizes in the monoclinic
space group P21/c.[1] Key crystallographic data and refinement parameters are summarized in
the tables below for facile reference and comparison.
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Crystal Data

Chemical Formula C4H13NO2SSi
Formula Weight 167.30 g/mol
Crystal System Monoclinic
Space Group P2i/c

Unit Cell Dimensions

a 8.2827 (4) A
b 10.9513 (5) A
C 9.6201 (3) A
a 90°

B 92.536 (2)°

y 90°

Volume 871.75 (6) As
z 4

Data Collection

Radiation Mo Ka (A = 0.71073 A)

Temperature 150 K

Measured Reflections 6920

Independent Reflections 4894

Reflections with | > 20(l) 4195

R_int 0.030

Refinement

R[F2 > 20(F?)] 0.039

wWR(F?) 0.094
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Goodness-of-fit (S) 1.05
Parameters 170
Restraints 2

Ap_max 041eA-3
Ap_min -0.49e A3

Table 1: Summary of Crystal Data and Refinement Parameters for N-
(trimethylsilyl)methanesulfonamide.[1]

The asymmetric unit of the title compound contains two independent molecules.[1] In the
crystal, molecules are linked via intermolecular N—H---O hydrogen bonds, forming one-
dimensional chains along the[1] direction.[1][2] The S—N bond distances are intermediate
between typical single and double bonds, suggesting some degree of 1t-bonding.[1] The S—N
—Si bond angles are notably large, deviating from ideal tetrahedral or trigonal planar
geometries.[1]

Experimental Protocols

The determination of the crystal structure of Methanesulfonamide, N-(trimethylsilyl)-
involved two key stages: synthesis and crystallization, followed by single-crystal X-ray
diffraction analysis.

Synthesis and Crystallization

The synthesis of N-(trimethylsilyl)methanesulfonamide was achieved through the reaction of
methanesulfonyl chloride with hexamethyldisilazane.[1]

Materials:
o Methanesulfonyl chloride
¢ Hexamethyldisilazane

e Dichloromethane (CH2Cl2)
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e Hexane
» Nitrogen gas (inert atmosphere)
Procedure:

» To a three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet, and reflux
condenser under an inert nitrogen atmosphere, add methanesulfonyl chloride.[1]

o Add hexamethyldisilazane dropwise to the stirring solution at ambient temperature over a
period of 10 minutes.[1]

o Heat the reaction mixture to 363—-373 K in an oil bath to initiate the reaction.[1]
e Increase the temperature to 388-393 K and reflux the mixture for 2 hours.[1]

» Allow the reaction mixture to cool to room temperature.

e Remove the by-product, trimethylsilyl chloride (MesSiCl), under vacuum.[1]

e The resulting crude white powder is then recrystallized from a dichloromethane/hexane
mixture to yield colorless crystals suitable for X-ray diffraction.[1]

Synthesis Crystallization

Methanesulfonyl Chloride + Reaction at Cool to Room Remove Me3SiCl Crude White Recrystallize from
Hexamethyldisilazane 388-393 K for 2h Temperature (in vacuo) Powder CH2Cl2/Hexane

Colorless Crystals

Click to download full resolution via product page

Synthesis and Crystallization Workflow

Single-Crystal X-ray Diffraction

The determination of the three-dimensional atomic structure from a single crystal is a standard
and powerful analytical technique.[3] The general workflow involves mounting a suitable
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crystal, collecting diffraction data, solving the phase problem, and refining the structural model.

[4][5]
Instrumentation:

o Asingle-crystal X-ray diffractometer, such as a Nonius KappaCCD, equipped with a Mo Ka
radiation source and a cryosystem for low-temperature data collection.[1][3]

Procedure:

o Crystal Mounting: A suitable single crystal of Methanesulfonamide, N-(trimethylsilyl)-
(approximately 0.32 x 0.25 x 0.24 mm) is selected and mounted on the diffractometer.[1]

o Data Collection: The crystal is cooled to 150 K to minimize thermal vibrations. X-ray
diffraction data are collected by rotating the crystal in a beam of monochromatic X-rays.[1]
The diffraction pattern, consisting of thousands of reflections, is recorded by a detector.[1][6]

o Data Reduction: The collected raw data is processed to correct for experimental factors and
to obtain a set of unique reflection intensities.[1] An absorption correction is applied.[1]

o Structure Solution: The phase problem is solved using direct methods to obtain an initial
electron density map.[1][6] This provides a preliminary model of the molecular structure.

o Structure Refinement: The initial model is refined against the experimental data using full-
matrix least-squares on F2.[1] This iterative process adjusts atomic positions, and thermal
parameters to improve the agreement between the calculated and observed structure
factors. Hydrogen atoms are typically placed in calculated positions.[2]

» Validation and Deposition: The final refined structure is validated for geometric sensibility and
deposited in a crystallographic database such as the Cambridge Structural Database (CSD)
for public access.[7]
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Single-Crystal X-ray Crystallography Workflow

This comprehensive guide provides the foundational crystallographic and procedural
information for Methanesulfonamide, N-(trimethylsilyl)-, serving as a valuable resource for
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researchers in synthetic chemistry, materials science, and drug development. The detailed data
and protocols enable the replication of experimental results and facilitate further investigation
into the chemical and physical properties of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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